molecular formula C16H18O4S B2948723 4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate CAS No. 2380194-33-0

4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate

Cat. No.: B2948723
CAS No.: 2380194-33-0
M. Wt: 306.38
InChI Key: RLEKYVFDJREOIV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties, making it suitable for various studies in material science, organic synthesis, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate typically involves the reaction of 4-methoxyphenol with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Major Products

    Substitution: Products include arylamines or arylthiols.

    Oxidation: Products include quinones.

    Reduction: Products include reduced aromatic compounds.

Scientific Research Applications

4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate is used in various scientific research applications, including:

    Material Science: It is used as a precursor in the synthesis of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate: Similar structure but with a different substitution pattern on the benzene ring.

    4-Methoxyphenyl benzenesulfonate: Lacks the additional methyl groups on the benzene ring.

Uniqueness

4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(4-methoxyphenyl) 2,4,5-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c1-11-9-13(3)16(10-12(11)2)21(17,18)20-15-7-5-14(19-4)6-8-15/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEKYVFDJREOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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